

Section 1: Core Identification and Strategic Importance

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Chlorophenyl)acetaldehyde

Cat. No.: B1589734

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(4-Chlorophenyl)acetaldehyde, registered under CAS number 4251-65-4, is a bifunctional organic molecule of significant interest in synthetic chemistry.^{[1][2][3][4]} Also known by its systematic names, 2-(**4-Chlorophenyl**)acetaldehyde and 4-Chlorobenzeneacetaldehyde, this compound serves as a pivotal intermediate in the synthesis of a wide array of more complex molecular architectures.^{[1][2][5]}

Its strategic value lies in the unique combination of a reactive aldehyde functional group and a 4-chlorophenyl ring. The aldehyde moiety is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, while the chlorinated aromatic ring imparts specific steric and electronic properties that can modulate the biological activity and metabolic stability of derivative compounds. This makes **(4-Chlorophenyl)acetaldehyde** a valuable building block in pharmaceutical development, particularly for agents targeting neurological disorders, as well as in the agrochemical and fine chemical industries.^{[1][5][6]} This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for professionals in research and drug development.

Section 2: Physicochemical and Spectroscopic Profile

The physical and chemical properties of **(4-Chlorophenyl)acetaldehyde** dictate its handling, storage, and reaction conditions. It typically presents as a white to light yellow semi-solid, a characteristic that requires careful consideration during weighing and transfer.^[1] Its limited

solubility in water versus good solubility in organic solvents is a key factor in designing reaction workups and purification schemes.[\[3\]](#)[\[6\]](#)

Diagram: Chemical Structure of **(4-Chlorophenyl)acetaldehyde**

Caption: Structure of **(4-Chlorophenyl)acetaldehyde**.

Table 1: Key Physicochemical and Spectroscopic Data

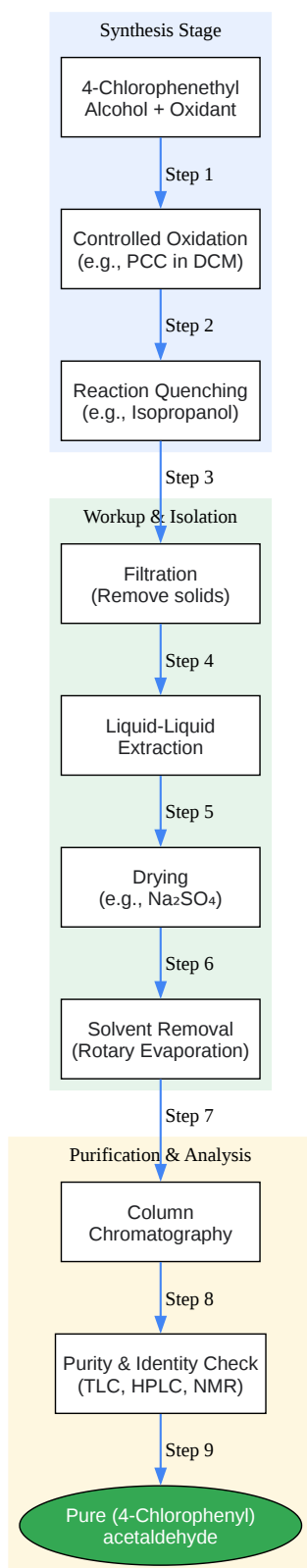
Property	Value	Source(s)
CAS Number	4251-65-4	[1] [2]
Molecular Formula	C ₈ H ₇ ClO	[1] [2] [4]
Molecular Weight	154.59 g/mol	[2] [4] [5]
Appearance	White to light yellow semi-solid	[1]
Boiling Point	235.8 °C at 760 mmHg	[2] [5]
Melting Point	87-88 °C	[5] [7]
Density	1.175 g/cm ³	[5]
Purity	Typically ≥95%	[1]

| Storage Conditions | Store at ≤ -4 °C to -20°C under inert atmosphere |[\[1\]](#)[\[5\]](#) |

Section 3: Synthesis and Purification

A robust and common method for the preparation of **(4-Chlorophenyl)acetaldehyde** is the selective oxidation of its corresponding primary alcohol, 4-chlorophenethyl alcohol. The primary challenge in this synthesis is to prevent over-oxidation to the non-desired carboxylic acid byproduct, 4-chlorophenylacetic acid. This necessitates the use of controlled or mild oxidizing agents and careful monitoring of reaction conditions.

Diagram: General Synthesis & Purification Workflow



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Caption: Logical workflow for the synthesis and purification process.

Detailed Protocol: Oxidation of 4-Chlorophenethyl Alcohol

This protocol describes a laboratory-scale synthesis using Pyridinium chlorochromate (PCC), a moderately selective oxidant suitable for this transformation.

Materials:

- 4-Chlorophenethyl alcohol (1.0 eq)
- Pyridinium chlorochromate (PCC) (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Silica gel
- Isopropanol
- Diethyl ether
- Magnesium sulfate (anhydrous)

Procedure:

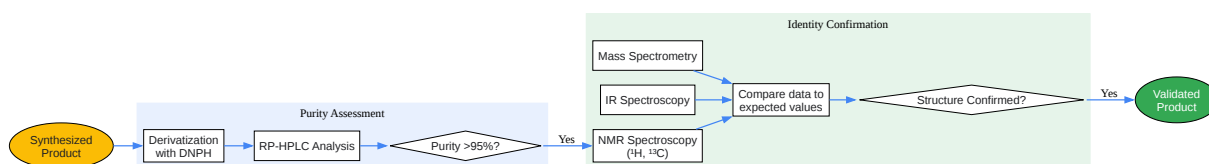
- **Reaction Setup:** In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N_2 or Ar), suspend PCC (1.5 eq) in anhydrous DCM.
- **Substrate Addition:** Dissolve 4-chlorophenethyl alcohol (1.0 eq) in anhydrous DCM and add it dropwise to the stirring PCC suspension at room temperature. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions.
- **Reaction Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (4:1) mobile phase. The disappearance of the starting alcohol spot (lower R_f) and the appearance of the aldehyde product spot (higher R_f) indicates reaction completion (typically 1-2 hours). Self-Validation: TLC provides a real-time check on the conversion, preventing unnecessary reaction time and potential degradation.

- **Quenching:** Upon completion, dilute the reaction mixture with diethyl ether. The addition of ether helps precipitate the chromium salts, facilitating their removal.
- **Filtration and Workup:** Pass the mixture through a short plug of silica gel, eluting with additional diethyl ether. This removes the majority of the chromium byproducts.
- **Solvent Removal:** Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude aldehyde.
- **Purification:** Purify the crude product via flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate (e.g., 95:5 to 90:10).
- **Final Product:** Combine the pure fractions as identified by TLC, and remove the solvent under reduced pressure to yield **(4-Chlorophenyl)acetaldehyde** as a semi-solid. Confirm identity and purity using the analytical methods described below.

Section 4: Analytical Characterization

Rigorous analytical validation is essential to confirm the structural integrity and purity of the synthesized **(4-Chlorophenyl)acetaldehyde** before its use in subsequent applications. High-Performance Liquid Chromatography (HPLC) is an excellent method for purity assessment, while spectroscopic methods (NMR, IR) are used for structural confirmation.

Diagram: Analytical Validation Workflow



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Caption: Workflow for the analytical validation of the final product.

Protocol: Purity Determination by RP-HPLC via DNPH Derivatization

This method provides high sensitivity and is specific for carbonyl compounds. The aldehyde is first reacted with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone derivative that can be easily quantified.^[8]

Procedure:

- **Standard Preparation:** Accurately weigh a small amount of the purified product, dissolve it in acetonitrile to create a stock solution of known concentration (e.g., 1 mg/mL).
- **Derivatization:** To 100 µL of the sample solution, add 400 µL of a saturated solution of DNPH in acetonitrile containing 1% phosphoric acid. Vortex and allow to react at room temperature for 40 minutes.^[8]
- **HPLC Analysis:**
 - **Instrument:** A standard HPLC system with a UV detector.
 - **Column:** C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 - **Mobile Phase A:** Water
 - **Mobile Phase B:** Acetonitrile
 - **Gradient:** Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 50% B over 1 minute.
 - **Flow Rate:** 1.0 mL/min.
 - **Detection:** 360 nm.
 - **Injection Volume:** 10 µL.

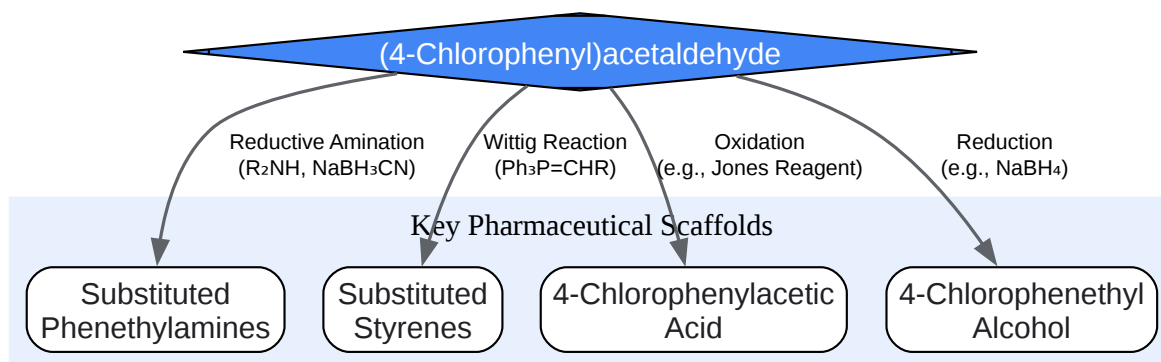
- **Data Interpretation:** A pure sample will exhibit a single major peak corresponding to the acetaldehyde-hydrazone derivative. Purity is calculated based on the area percentage of the main peak. **Self-Validation:** The formation of the brightly colored hydrazone derivative is a visual confirmation of the presence of the aldehyde. The resulting chromatogram provides quantitative data on purity.

Section 5: Applications in Drug Discovery and Medicinal Chemistry

(4-Chlorophenyl)acetaldehyde is a valuable scaffold due to the synthetic versatility of its aldehyde group and the advantageous properties conferred by the chloro-substituent.

- **Synthetic Hub:** The aldehyde functionality is a gateway to numerous critical transformations:
 - **Reductive Amination:** To form substituted phenethylamines, a common motif in psychoactive drugs and other CNS agents.
 - **Wittig Reaction:** To create substituted styrenes, precursors for polymers and complex natural products.
 - **Aldol Condensation:** For C-C bond formation, building molecular complexity.
 - **Oxidation/Reduction:** To access the corresponding carboxylic acid or alcohol, respectively, providing alternative functional handles.
- **Role of the 4-Chloro Substituent:** The presence of chlorine on the phenyl ring is a well-established strategy in medicinal chemistry.^[9] It can:
 - **Increase Lipophilicity:** Enhancing membrane permeability and potentially improving oral bioavailability.
 - **Block Metabolic Sites:** The chlorine atom can block para-hydroxylation, a common metabolic pathway for phenyl rings, thereby increasing the compound's half-life.
 - **Modulate Receptor Binding:** The electronic and steric properties of chlorine can enhance binding affinity to target proteins through specific halogen bonding or hydrophobic interactions.

Diagram: Synthetic Utility in Drug Development



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Caption: Key synthetic transformations of **(4-Chlorophenyl)acetaldehyde**.

Section 6: Environmental, Health, and Safety (EHS) Profile

Proper handling of **(4-Chlorophenyl)acetaldehyde** is critical for laboratory safety. It is classified as harmful and an irritant. Adherence to standard safety protocols is mandatory.

Table 2: GHS Hazard Information

Category	Code	Description	Source(s)
Pictogram	GHS07 (Exclamation Mark)		
Signal Word	Warning		[7]
Hazard Statements	H302	Harmful if swallowed	[7][10][11]
	H315	Causes skin irritation	[7][10][11]
	H319	Causes serious eye irritation	[7][10][11]
	H335	May cause respiratory irritation	[7][10][11]
Precautionary Statements	P261, P271	Avoid breathing dust/fumes and use only outdoors or in a well-ventilated area	[7][11]
	P280	Wear protective gloves, protective clothing, and eye/face protection	[7][11]
	P301+P317	IF SWALLOWED: Get medical help	[7][11]
	P302+P352	IF ON SKIN: Wash with plenty of water	[7][11]

|| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

Handling and Storage:

- Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors or dust.[7][11] Eyewash stations and safety showers must be readily accessible.[12]

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles.[11][12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][12] For long-term stability, storage in a freezer at -20°C is recommended.[5]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

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- To cite this document: BenchChem. [Section 1: Core Identification and Strategic Importance]. BenchChem, [2026]. [Online PDF]. Available at:

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